Product packaging for Ethyl 2-(4-methylimidazol-1-yl)acetate(Cat. No.:CAS No. 6338-47-2)

Ethyl 2-(4-methylimidazol-1-yl)acetate

Cat. No.: B3021314
CAS No.: 6338-47-2
M. Wt: 168.19 g/mol
InChI Key: PDRSVDAPBJIQNT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylimidazol-1-yl)acetate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B3021314 Ethyl 2-(4-methylimidazol-1-yl)acetate CAS No. 6338-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-methylimidazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)5-10-4-7(2)9-6-10/h4,6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRSVDAPBJIQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40979544
Record name Ethyl (4-methyl-1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6338-47-2
Record name MLS002608271
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (4-methyl-1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

General Significance of Imidazole Derivatives in Chemical Synthesis and Materials Science

The imidazole (B134444) ring is a fundamental structural motif found in numerous natural and synthetic compounds. semanticscholar.org Its presence in essential biological molecules, such as the amino acid histidine and the neurotransmitter histamine, underscores its biological importance. In the realm of medicinal chemistry, the imidazole scaffold is a key component in a multitude of pharmaceutical agents with diverse therapeutic activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The unique electronic structure of the imidazole ring, characterized by its aromaticity and the presence of two nitrogen atoms with different electronic environments (one pyrrole-like and one pyridine-like), allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors.

Beyond pharmaceuticals, imidazole derivatives are pivotal in materials science and industrial applications. They are used as precursors for N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysts used in a variety of organic transformations. Imidazole-based compounds also serve as building blocks for ionic liquids, a class of salts with low melting points that are employed as environmentally benign solvents and electrolytes. Furthermore, their ability to coordinate with metal ions makes them useful as corrosion inhibitors, and they are incorporated into polymers to create materials with specific thermal or conductive properties.

Structural Features and Chemical Space of Ethyl 2 4 Methylimidazol 1 Yl Acetate

Ethyl 2-(4-methylimidazol-1-yl)acetate is a specific N-substituted imidazole (B134444) derivative. Its molecular structure consists of a central 4-methylimidazole (B133652) ring where the nitrogen atom at position 1 is substituted with an ethyl acetate (B1210297) group. This substitution, known as N-alkylation, is a common strategy to modify the properties of the imidazole core. nih.gov

The key structural features include:

The 4-methylimidazole ring: A five-membered aromatic heterocycle with a methyl group at the C4 position. This ring system is planar.

The N1-substituent: An ethyl acetate group (-CH₂COOCH₂CH₃) is attached to the N1 nitrogen atom of the imidazole ring. The presence of the ester functionality introduces a reactive site for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

Below is a data table summarizing the key properties of this compound.

PropertyValue
Molecular FormulaC₈H₁₂N₂O₂ chemspider.com
Molecular Weight168.19 g/mol nih.gov
CAS Number6338-47-2 keyorganics.net
IUPAC Nameethyl 2-(4-methyl-1H-imidazol-1-yl)acetate chemspider.com
Monoisotopic Mass168.089878 Da chemspider.com

Overview of Research Trajectories and Potential Applications of N Substituted Imidazole Acetates

Research into N-substituted imidazole (B134444) acetates and their derivatives is driven by their utility as versatile intermediates and their potential biological activities. A significant area of investigation involves using these compounds as building blocks for more complex molecules. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This approach has been used to synthesize series of novel compounds for evaluation as potential therapeutic agents. nih.govresearchgate.net

Studies have shown that the introduction of different substituents on the imidazole ring and modification of the acetate (B1210297) group can lead to compounds with a range of biological effects. For instance, various N-substituted imidazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.govnih.govelsevierpure.com Research has indicated that N-alkylation of the imidazole ring can be a key factor in modulating antibacterial efficacy. nih.gov While replacing the imidazole with an ester group has in some cases led to a loss of anticancer activity, the N-substituted imidazole acetate scaffold remains a subject of interest in drug discovery as a platform for generating chemical diversity. mdpi.com

Furthermore, these compounds are valuable in the synthesis of key intermediates for established pharmaceuticals. For example, substituted imidazole carboxylates are crucial for the synthesis of drugs like Olmesartan. The development of efficient synthetic routes to N-substituted imidazole esters is therefore an active area of research, aiming to provide accessible pathways to these important chemical entities. mdpi.com

Historical Context and Evolution of Synthetic Approaches to Analogous Compounds

Direct N-Alkylation Strategies of 4-Methyl-1H-imidazole with Halogenated Acetates

The most straightforward approach to synthesizing this compound is the direct N-alkylation of 4-methyl-1H-imidazole with an appropriate halogenated acetate (B1210297), such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. This method relies on the nucleophilic character of the imidazole ring nitrogen attacking the electrophilic carbon of the acetate derivative.

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the N-alkylation reaction is highly dependent on the chosen reaction conditions. Key variables include the solvent, temperature, and reaction time. Studies on similar N-alkylation reactions have demonstrated that solvent polarity and reaction temperature can dramatically influence the yield of the desired product.

For instance, in related syntheses of N-substituted imidazoles, various solvents such as water, acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), methanol (B129727), and ethanol (B145695) have been explored. researchgate.net While reactions at room temperature often yield only trace amounts of the product, elevating the temperature to reflux significantly improves the yields. researchgate.net Ethanol has often been found to be a particularly effective solvent for such reactions, providing yields as high as 82% when heated to reflux. researchgate.net The selection of an optimal solvent and temperature is a critical first step in developing an efficient synthetic protocol.

Table 1: Effect of Solvent and Temperature on N-Alkylation Yields (Illustrative data based on related imidazole alkylation reactions)

SolventTemperatureYield (%)Reference
WaterReflux10 researchgate.net
AcetonitrileReflux13 researchgate.net
DMFReflux30 researchgate.net
THFReflux15 researchgate.net
MethanolReflux25 researchgate.net
EthanolReflux82 researchgate.net

Influence of Base Catalysis on Reaction Efficiency and Yield

In basic aqueous media, such as with sodium hydroxide (B78521), the reaction proceeds via the imidazole anion. otago.ac.nz Stronger bases like sodium hydride (NaH) in an aprotic solvent like THF are also highly effective for deprotonating the imidazole ring, leading to efficient alkylation. d-nb.info Beyond traditional bases, heterogeneous catalysts such as alkaline-promoted carbons and basic zeolites have been investigated. researchgate.netresearchgate.net These solid base catalysts offer advantages in terms of easier separation and potential for recycling. researchgate.net The activity of alkaline-promoted carbons, for example, has been shown to increase with the size of the alkali metal promoter, with cesium-containing carbons showing the highest activity. researchgate.net

Table 2: Influence of Base on N-Alkylation Reactions of Imidazoles

Base/CatalystSolventKey FeatureReference
Sodium HydroxideWaterReaction proceeds via imidazole anion otago.ac.nz
Sodium Hydride (NaH)THFPromising system for N-1 selective alkylation d-nb.info
Alkaline-Promoted CarbonsDry MediaActivity increases with promoter size (Cs > K > Na) researchgate.net
Basic Zeolites-Porous solid structures used as heterogeneous catalysts researchgate.net

Regioselectivity Challenges and Control in Imidazole N-Alkylation

A significant challenge in the N-alkylation of 4-methyl-1H-imidazole is the control of regioselectivity. The unsymmetrical nature of the imidazole ring means that alkylation can occur at two different nitrogen atoms, leading to the formation of 1,4-disubstituted (this compound) and 1,5-disubstituted (ethyl 2-(5-methylimidazol-1-yl)acetate) isomers. The ratio of these products is influenced by a combination of electronic, steric, and medium effects. otago.ac.nz

In basic conditions, where the reaction proceeds through the imidazole anion, both electronic and steric factors are at play. otago.ac.nz Electron-withdrawing substituents on the imidazole ring tend to direct the incoming electrophile to the more remote nitrogen atom. otago.ac.nz Steric hindrance also plays a crucial role; larger substituents on the imidazole ring or a bulkier alkylating agent will favor substitution at the less sterically hindered nitrogen. otago.ac.nz

Control over regioselectivity can also be achieved through the choice of catalyst. For example, in the vapor-phase alkylation of 4(5)-methylimidazole, Y-zeolites have been shown to selectively produce the 1,5-disubstituted product, whereas Beta-zeolites predominantly yield the 1,4-disubstituted isomer. rsc.org Another advanced strategy involves the use of a directing group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can be used to block one nitrogen atom, allowing for regiospecific alkylation at the other, followed by removal of the protecting group. nih.govclockss.org

Table 3: Factors Influencing Regioselectivity in Imidazole N-Alkylation

FactorEffect on RegioselectivityExample/MechanismReference
Electronic EffectsElectron-withdrawing groups direct alkylation to the remote N atom.Inductive effects of substituents alter the nucleophilicity of the ring nitrogens. otago.ac.nz
Steric EffectsBulky groups on the imidazole or electrophile favor substitution at the less hindered N atom.Minimization of steric repulsion in the transition state. otago.ac.nz
Catalyst ChoiceDifferent solid catalysts can favor different regioisomers.Y-zeolites favor 1,5-isomer; Beta-zeolites favor 1,4-isomer in certain reactions. rsc.org
Directing GroupsA removable protecting group (e.g., SEM) blocks one N atom, forcing alkylation at the other.Sequential protection, alkylation, and deprotection. nih.govclockss.org

One-Pot and Multi-Component Approaches to Imidazole Ring Systems Containing the Acetate Moiety

As an alternative to the direct alkylation of a pre-formed imidazole ring, one-pot and multi-component reactions (MCRs) offer a powerful strategy for constructing the N-substituted imidazole core in a single synthetic operation. These methods are highly convergent and often lead to complex molecules from simple starting materials with high atom economy.

Exploration of Cyclization and Addition Protocols for N-Substituted Imidazole Synthesis

The synthesis of N-substituted imidazoles through multi-component reactions often involves the condensation of several building blocks. A classic example is the Debus–Radziszewski imidazole synthesis, which can be adapted into a one-pot reaction to directly yield imidazolium (B1220033) acetate ionic liquids. nih.govrsc.org Another common approach is the four-component synthesis, where a mixture of a dicarbonyl compound (or its equivalent), an aldehyde, a primary amine, and an ammonia source (like ammonium (B1175870) acetate) are heated together to form a highly substituted imidazole ring. organic-chemistry.orgnih.gov The mechanism typically involves a series of condensation, nucleophilic addition, and intramolecular cyclization steps, followed by an oxidation or aromatization step to form the final imidazole product. organic-chemistry.org

Catalyst-Free and Metal-Catalyzed Synthetic Routes to Imidazole Cores

The construction of the imidazole core can be achieved under various catalytic conditions, including metal-free, acid-catalyzed, and metal-catalyzed routes. Solvent-free and catalyst-free conditions are particularly attractive from a green chemistry perspective, offering benefits such as high efficiency, easy separation, and reduced waste. asianpubs.orgd-nb.info

However, catalysis often plays a crucial role in enhancing reaction rates and yields. Both Lewis and Brønsted acids can promote the multi-component reactions needed to form the imidazole ring. acs.org Heterogeneous metal catalysts, such as iron(III) chloride supported on silica (B1680970) (FeCl3/SiO2), have been developed for the solvent-free synthesis of multisubstituted imidazoles. nih.gov These solid-supported catalysts are advantageous due to their mild reaction conditions, high efficiency, and recyclability. nih.gov The choice between a catalyst-free or catalyzed approach depends on the specific substrates, desired product complexity, and process scalability.

Green Chemistry Principles in the Synthesis of N-Substituted Imidazole Acetates

The application of green chemistry principles to the synthesis of N-substituted imidazole acetates, including this compound, aims to reduce the environmental impact of chemical processes. This involves developing methods that minimize waste, avoid hazardous substances, and improve energy efficiency. Key areas of focus include the use of solvent-free reaction conditions and the employment of environmentally benign reagents and catalysts.

Solvent-Free Reaction Environments

Solvent-free synthesis is a cornerstone of green chemistry, as organic solvents are often volatile, hazardous, and contribute significantly to chemical waste. semanticscholar.org Several methods have been developed for synthesizing imidazole derivatives without the use of traditional solvents.

One-pot, solvent-free procedures have been successfully developed for creating various imidazole derivatives. asianpubs.org These reactions can be carried out by simply mixing the reactants, such as a 1,2-dicarbonyl compound, an aldehyde, and an ammonium salt, and heating them. asianpubs.orgrsc.org For instance, a mixture of benzene-1,2-diamine, an aromatic aldehyde, and ammonium acetate can be heated to approximately 70°C to produce benzyl-substituted imidazole derivatives in high yields. asianpubs.org High temperatures, such as 160°C, under solvent-free conditions can also afford desired imidazoles in good to excellent yields. rsc.org

Another prominent solvent-free technique is the use of grinding or mechanochemistry. semanticscholar.org This method involves the grinding of solid reactants, often with a catalytic amount of a substance, to initiate the reaction. A range of 2,4,5-triaryl substituted imidazoles has been synthesized in very good yields by grinding 1,2-diketones, aromatic aldehydes, and ammonium acetate with a catalyst like molecular iodine. semanticscholar.org This approach offers advantages such as short reaction times, cleaner reactions, and simple workup procedures. semanticscholar.org

Microwave-assisted synthesis under solvent-free conditions is another efficient and eco-friendly alternative. nih.govresearchgate.net This technique can be used for the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine on a solid support, such as acidic alumina (B75360) impregnated with ammonium acetate, to yield substituted imidazoles. researchgate.net

Table 1: Comparison of Solvent-Free Synthetic Methods for Imidazole Derivatives

Method Reactants Conditions Catalyst/Support Advantages Source(s)
Neat Heating Benzene-1,2-diamine, Aromatic Aldehyde, Ammonium Acetate ~70°C, ~1 hour None High yields, easy setup, mild conditions asianpubs.org
Grinding 1,2-Diketone, Aromatic Aldehyde, Ammonium Acetate Room Temperature Molecular Iodine Short reaction time, easy workup, practical semanticscholar.org
Microwave 1,2-Dicarbonyl, Aldehyde, Amine Microwave Irradiation Acidic Alumina Efficient, rapid, solvent-free researchgate.net

Environmentally Benign Reagents and Catalysts

The choice of reagents and catalysts is critical for aligning synthetic procedures with green chemistry principles. The development of non-toxic, reusable, and efficient catalysts is a primary goal.

Molecular iodine has been identified as a mild, inexpensive, and effective catalyst for forming 2,4,5-triaryl substituted imidazoles under solvent-free conditions. semanticscholar.org Its availability and low cost make it an attractive alternative to more complex or toxic catalysts. semanticscholar.org Similarly, hydrogen peroxide has been used as a green mediator for synthesizing 1,2,4-thiadiazoles, a related heterocycle, using ethanol as a green solvent and producing clean by-products. mdpi.com

Solid base catalysts, such as alkaline carbons, have been tested for the N-alkylation of imidazole in dry media, yielding N-alkylated products that are key pharmaceutical intermediates. researchgate.net These solid catalysts can often be recovered and reused, reducing waste. Brønsted acidic ionic liquids, like diethyl ammonium hydrogen phosphate, also serve as cost-effective and reusable catalysts for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. sciepub.com

In the context of N-alkylation, traditional alkylating agents can be hazardous. Dimethyl carbonate (DMC) has emerged as an environmentally safe and less toxic methylating reagent for N-methylation of various heterocycles, including indoles and imidazoles. researchgate.net This provides a greener pathway for introducing alkyl groups onto the imidazole ring. researchgate.net Furthermore, metal-catalyst-free approaches for the N-alkylation of imidazole have been developed, for example, using Morita–Baylis–Hillman (MBH) alcohols and acetates, which avoids the use of potentially toxic heavy metal catalysts. beilstein-journals.orgnih.gov

Table 2: Examples of Environmentally Benign Catalysts and Reagents

Catalyst/Reagent Reaction Type Advantages Source(s)
Molecular Iodine Imidazole Synthesis Inexpensive, easily available, mild conditions semanticscholar.org
Alkaline Carbons N-Alkylation Solid catalyst, potential for reuse researchgate.net
Diethyl Ammonium Hydrogen Phosphate Imidazole Synthesis Reusable, cost-effective, solvent-free application sciepub.com
Dimethyl Carbonate N-Methylation Environmentally safe, less toxic methylating agent researchgate.net
Morita–Baylis–Hillman (MBH) Adducts N-Alkylation Metal-catalyst-free reaction beilstein-journals.orgnih.gov

Preparation of Structurally Related Analogs and Precursors

The synthesis of this compound relies on the availability of its key precursor, 4-methylimidazole (B133652). The preparation of this precursor, as well as structurally related analogs of the final compound, involves established synthetic routes.

The precursor, 4-methylimidazole, can be prepared through several methods. A common route is the Debus-Radziszewski imidazole synthesis, which involves reacting methylglyoxal (B44143) with ammonia and formaldehyde. wikipedia.org Other methods include the reaction of hydroxyacetone (B41140) and formamide (B127407) in the presence of ammonia, or the cyclocondensation of an aldehyde and ammonia with methylglyoxal. wikipedia.orgnih.govgoogle.com A patented process describes the synthesis of 4-methylimidazole in high purity and yield by reacting hydroxypropanone and formamide in the presence of at least a twofold molar excess of ammonia in the liquid phase at temperatures between 100°C to 200°C. google.com

Once the 4-methylimidazole precursor is obtained, the synthesis of N-substituted imidazole acetates can be achieved. A general method for preparing ethyl 1H-imidazol-1-yl acetate involves reacting the imidazole nucleus with ethyl chloroacetate. nih.govresearchgate.net This reaction is typically carried out in a solvent like dry acetone (B3395972) with a base, such as anhydrous potassium carbonate, and the mixture is refluxed. nih.gov The resulting ester can then be used for further synthesis or as the final product. nih.govresearchgate.net

Structurally related analogs can be prepared by starting with a substituted imidazole. For example, the synthesis of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate has been reported. researchgate.netnih.gov One method involves reacting 2-methyl-4-nitroimidazole with ethyl 2-chloroacetate in the presence of propionic acid under reflux. nih.gov Another approach uses 2-methyl-5-nitro-1H-imidazole in DMSO with potassium hydroxide, followed by the addition of the alkylating agent. researchgate.net These examples demonstrate how modifications to the imidazole ring prior to N-alkylation can produce a variety of structural analogs.

Table 3: Synthesis of Precursors and Structurally Related Analogs

Compound Starting Material(s) Key Reagent(s) Synthetic Method Source(s)
4-Methylimidazole Methylglyoxal, Ammonia, Formaldehyde - Debus-Radziszewski Synthesis wikipedia.org
4-Methylimidazole Hydroxypropanone, Formamide Ammonia High-temperature liquid phase reaction google.com
Ethyl 1H-imidazol-1-yl acetate Imidazole Ethyl chloroacetate, K2CO3 N-Alkylation in acetone nih.govresearchgate.net
Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate 2-Methyl-4-nitroimidazole Ethyl 2-chloroacetate, Propionic Acid N-Alkylation under reflux nih.gov

Reactions at the Imidazole Nitrogen Atom (N-1 Position)

The structure of this compound features a substituent at the N-1 position of the imidazole ring. This inherent substitution pattern dictates the reactivity of the ring's nitrogen atoms. The N-1 nitrogen, being a tertiary amine integrated into the aromatic system, has its lone pair of electrons contributing to the π-system of the ring. Consequently, it is significantly less basic and nucleophilic than the N-3 nitrogen.

The N-3 nitrogen, often referred to as the "pyridine-like" nitrogen, possesses a lone pair of electrons in an sp2 hybrid orbital within the plane of the ring. This makes the N-3 position the primary site for protonation and electrophilic attack, such as alkylation. Reaction with an alkylating agent would lead to the formation of a quaternary imidazolium salt. For instance, the reaction of a 1-substituted imidazole with an alkyl halide (e.g., methyl iodide) would result in the formation of a 1,3-disubstituted imidazolium salt, where the new alkyl group is attached to the N-3 nitrogen. wikipedia.org This reactivity is a general characteristic of 1-substituted imidazoles.

Transformations Involving the Imidazole Ring System

The imidazole ring is an electron-rich aromatic system, making it susceptible to various transformations, particularly electrophilic substitution. Its reactivity is also influenced by the substituents attached to it.

Electrophilic and Nucleophilic Substitution Reactions on the Ring

Electrophilic Aromatic Substitution: The imidazole ring is generally activated towards electrophilic substitution due to its electron-rich nature. globalresearchonline.net The substitution pattern is directed by the existing substituents. For 1,4-disubstituted imidazoles, such as this compound, electrophilic attack is predicted to occur at the C-5 position, and to a lesser extent, the C-2 position. quora.com The C-5 position is generally the most reactive site in 1-substituted imidazoles for electrophilic substitution. quora.com Common electrophilic substitution reactions for imidazoles include nitration, sulfonation, halogenation, and Friedel-Crafts reactions, though the specific conditions required can vary significantly.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on an unsubstituted imidazole ring is generally difficult due to the ring's high electron density. globalresearchonline.net Such reactions typically require the presence of strong electron-withdrawing groups on the ring and/or a good leaving group (like a halogen). For example, halogenated imidazole derivatives can undergo nucleophilic substitution where the halogen atom is displaced by a nucleophile. rsc.org Studies on 1-protected halogenoimidazoles have shown that a bromine atom at the C-2 or C-5 position can be displaced by various nucleophiles, such as thiolates and alkoxides. rsc.org Therefore, if this compound were to be halogenated first (an electrophilic substitution), it could subsequently undergo nucleophilic substitution.

Hydrogenation and Reduction Chemistry of the Imidazole Core

The aromatic imidazole ring is relatively stable and resistant to reduction. Hydrogenation of the imidazole core typically requires high pressures, high temperatures, and potent catalysts, such as platinum or rhodium. Selective reduction can be challenging, as other functional groups in the molecule, like the ester, might also be susceptible to reduction under harsh conditions.

However, catalytic hydrogenation of specific imidazole derivatives has been reported. For instance, the selective single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole (B133640) has been achieved using a Palladium-impregnated Al–Ti mixed oxide catalyst. rsc.org This reaction proceeds via a 1H-imidazole-2-methanol intermediate. rsc.org While this example involves reduction of a substituent rather than the core ring, it demonstrates the use of catalytic hydrogenation on imidazole-containing compounds. Complete reduction of the imidazole ring would yield an imidazolidine (B613845) derivative.

Reactivity of the Ester Functional Group

The ethyl acetate moiety of the molecule exhibits the characteristic reactivity of a carboxylic acid ester, primarily hydrolysis and transesterification.

Hydrolysis Mechanisms and Kinetics

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl), the hydrolysis of the ethyl ester is a reversible process that reaches equilibrium. libretexts.orgchemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which activates the carbonyl carbon towards nucleophilic attack by a water molecule. chemguide.co.uk A tetrahedral intermediate is formed, followed by proton transfer and elimination of an ethanol molecule to yield the carboxylic acid (2-(4-methylimidazol-1-yl)acetic acid) and regenerate the acid catalyst. chemguide.co.uk Due to the reversibility, a large excess of water is often used to drive the equilibrium towards the products. chemguide.co.uk The reaction is typically pseudo-first-order when water is in large excess, as its concentration remains effectively constant. quora.com

Hydrolysis Condition Catalyst Reversibility Products General Kinetics
AcidicStrong Acid (e.g., H₂SO₄)ReversibleCarboxylic Acid + AlcoholPseudo-First-Order
Basic (Saponification)Strong Base (e.g., NaOH)IrreversibleCarboxylate Salt + AlcoholSecond-Order

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base.

In a typical acid-catalyzed transesterification, the ester (this compound) would be heated with an excess of a different alcohol (e.g., methanol or propanol) in the presence of an acid catalyst. The mechanism is analogous to acid-catalyzed hydrolysis, with the attacking nucleophile being an alcohol molecule instead of water. scielo.br This process is also reversible and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products (in this case, ethanol). biofueljournal.com

Base-catalyzed transesterification involves an alkoxide nucleophile (e.g., methoxide, CH₃O⁻) attacking the carbonyl carbon. A tetrahedral intermediate is formed, which then eliminates the original alkoxy group (ethoxide, CH₃CH₂O⁻) to form the new ester. This reaction is also an equilibrium process.

Reactant Alcohol Catalyst Type Resulting Ester
MethanolAcid or BaseMthis compound
PropanolAcid or BasePropyl 2-(4-methylimidazol-1-yl)acetate
GlycerolAcidGlyceryl 2-(4-methylimidazol-1-yl)acetate

Reactions with Organometallic Reagents

The ester functionality in this compound is a key site for reactions with potent nucleophiles such as organometallic reagents. Grignard reagents (RMgX) and organolithium reagents (RLi) are expected to react readily with the electrophilic carbonyl carbon of the ester.

The reaction with Grignard reagents typically proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition to the intermediate ketone. This two-step process ultimately leads to the formation of a tertiary alcohol. adichemistry.comudel.edu For instance, the reaction of this compound with an excess of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would be expected to yield 2-(4-methylimidazol-1-yl)-1,1-dimethylethanol.

The initial step involves the attack of the Grignard reagent on the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form a ketone, 2-(4-methylimidazol-1-yl)acetone. Due to the excess of the highly reactive Grignard reagent present in the reaction mixture, the newly formed ketone rapidly undergoes a second nucleophilic attack to yield the tertiary alcohol after an acidic workup. udel.edudoubtnut.com

Similarly, organolithium reagents, which are generally more reactive than Grignard reagents, are also anticipated to react with this compound to produce tertiary alcohols. wikipedia.orglibretexts.org The fundamental reaction pathway mirrors that of Grignard reagents, involving sequential nucleophilic attack, elimination, and a second nucleophilic attack.

Table 1: Predicted Products from Reactions with Organometallic Reagents

Organometallic ReagentPredicted Ketone IntermediateFinal Tertiary Alcohol Product
Methylmagnesium Bromide1-(4-methylimidazol-1-yl)propan-2-one2-methyl-1-(4-methylimidazol-1-yl)propan-2-ol
Phenylmagnesium Bromide1-(4-methylimidazol-1-yl)-2-phenylethan-1-one1,1-diphenyl-2-(4-methylimidazol-1-yl)ethanol
n-Butyllithium1-(4-methylimidazol-1-yl)hexan-2-one5-ethyl-4-(4-methylimidazol-1-ylmethyl)heptan-4-ol

It is important to note that the basicity of these organometallic reagents could potentially lead to side reactions, such as deprotonation at the C2 position of the imidazole ring, although the primary reaction pathway is expected to be the attack at the ester carbonyl.

Acyl Group Substitutions and Ester Cleavage

The ester group of this compound is susceptible to nucleophilic acyl substitution reactions, which involve the replacement of the ethoxy group (-OCH₂CH₃) with another nucleophile. These reactions are fundamental to the modification of the acetate side chain.

Hydrolysis: Ester hydrolysis, the cleavage of an ester by water, can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield 2-(4-methylimidazol-1-yl)acetic acid. nih.gov

Base-catalyzed hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the ethoxide ion, a good leaving group, to form the carboxylic acid. The carboxylic acid is then deprotonated by the base to form the carboxylate salt. An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid product.

Transesterification: This process involves the conversion of one ester to another by reacting with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol under acidic conditions would lead to the formation of Mthis compound and ethanol. scielo.brresearchgate.net The reaction is typically an equilibrium process, and driving the reaction to completion often requires using a large excess of the reactant alcohol or removing one of the products. biofueljournal.com

Amidation: The reaction of this compound with ammonia or a primary or secondary amine can produce the corresponding amide. This reaction is generally slower than hydrolysis or transesterification and may require heating. The product of the reaction with ammonia would be 2-(4-methylimidazol-1-yl)acetamide. The synthesis of anilide derivatives from a similar benzimidazole-containing ethyl acetate has been reported, suggesting this is a viable synthetic route. semanticscholar.orgresearchgate.net

Table 2: Representative Acyl Group Substitution Reactions

ReagentCatalystProduct
H₂OH⁺ or OH⁻2-(4-methylimidazol-1-yl)acetic acid
CH₃OHH⁺ or CH₃O⁻Mthis compound
NH₃Heat2-(4-methylimidazol-1-yl)acetamide
AnilineHeatN-phenyl-2-(4-methylimidazol-1-yl)acetamide

Mechanistic Pathways for Key Reactions and Transformations

The reactions of this compound are governed by well-established mechanistic principles of carbonyl chemistry.

The reaction with organometallic reagents proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition . The initial attack of the carbanionic portion of the organometallic reagent on the electrophilic ester carbonyl forms a tetrahedral intermediate. The subsequent reformation of the carbon-oxygen double bond leads to the expulsion of the ethoxide leaving group, yielding a ketone. This ketone is more reactive towards nucleophilic attack than the starting ester, and thus, a second equivalent of the organometallic reagent rapidly adds to the ketone carbonyl, forming a new tetrahedral intermediate which is then protonated upon aqueous workup to give the tertiary alcohol. udel.edu

The mechanism of acid-catalyzed ester hydrolysis involves the initial protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. The resulting tetrahedral intermediate undergoes proton transfer to the ethoxy group, converting it into a good leaving group (ethanol). Elimination of ethanol and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid. nih.gov

In base-catalyzed ester hydrolysis , the nucleophilic hydroxide ion attacks the carbonyl carbon to form a tetrahedral alkoxide intermediate. This intermediate collapses, expelling the ethoxide ion to form the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate, which is the final product before acidic workup.

The mechanism for transesterification is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. scielo.br

Exploration of Derivative Formation through Post-Synthetic Modification

Beyond the reactions at the ester group, the core structure of this compound offers further opportunities for derivatization through post-synthetic modification.

Modification of the Imidazole Ring: The imidazole ring itself can be a site for further functionalization. For instance, electrophilic substitution reactions could potentially occur at the C2 or C5 positions of the imidazole ring, depending on the directing effects of the existing substituents and the reaction conditions. Additionally, the nitrogen atom at the 3-position could be quaternized by reaction with an alkyl halide to form an imidazolium salt. This approach has been used in the post-synthetic modification of imidazole-containing metal-organic frameworks. rsc.org

Functionalization of the Acetic Acid Moiety: Following hydrolysis of the ethyl ester to the corresponding carboxylic acid, a wide range of transformations become accessible. The carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂). researchgate.net This highly reactive acid chloride can then be used to synthesize a variety of amides and esters under mild conditions. Furthermore, the carboxylic acid can undergo reduction to the corresponding primary alcohol, 2-(4-methylimidazol-1-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized. A similar reduction has been reported for a related imidazole derivative. researchgate.net

The methylene (B1212753) group of the acetate moiety could also potentially be functionalized, for example, through deprotonation with a strong base followed by reaction with an electrophile, although this would require careful selection of reagents to avoid competing reactions at the ester or imidazole ring.

Table 3: Potential Post-Synthetic Modifications and Resulting Derivatives

Starting MoietyReagent(s)Type of ModificationPotential Derivative
Imidazole RingCH₃IN-Alkylation1-(2-ethoxy-2-oxoethyl)-3,4-dimethyl-1H-imidazol-3-ium iodide
Ethyl Acetate1. LiAlH₄ 2. H₂OReduction2-(4-methylimidazol-1-yl)ethanol
Carboxylic Acid (from hydrolysis)SOCl₂Acyl Chloride Formation2-(4-methylimidazol-1-yl)acetyl chloride
Carboxylic Acid (from hydrolysis)Benzylamine, DCCAmide CouplingN-benzyl-2-(4-methylimidazol-1-yl)acetamide

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate and Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, provides a foundational understanding of the expected molecular geometry, packing, and intermolecular interactions.

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. In imidazole-containing compounds, hydrogen bonds and π-π stacking interactions are common. For substituted ethyl imidazolyl acetates, weak intermolecular C—H···O and C—H···N hydrogen bonds are typically observed, which play a crucial role in stabilizing the crystal packing. These interactions link the molecules into extended networks, influencing the physical properties of the crystal. In some derivatives, C—H···π interactions involving the imidazole ring also contribute to the stability of the crystal structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, the connectivity and chemical environment of each atom can be determined.

While a specific, experimentally verified NMR spectrum for this compound is not available in the public domain, predicted chemical shifts can provide an estimation of the expected spectral features. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the imidazole ring, the methylene and ethyl protons of the acetate group, and the methyl group on the imidazole ring. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Imidazole-H2~7.5~137
Imidazole-H5~6.8~118
N-CH₂~4.8~48
O-CH₂~4.2~62
Imidazole-CH₃~2.2~13
O-CH₂-CH₃~1.2~14
C=O-~168
Imidazole-C4-~139

Note: These are estimated values and may differ from experimental data.

To unambiguously assign the ¹H and ¹³C signals and to confirm the structural connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons, establishing the connectivity within the ethyl group (O-CH₂-CH₃) and potentially showing long-range couplings involving the methylene group attached to the nitrogen.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection of the ethyl acetate moiety to the N1 position of the imidazole ring and for assigning the quaternary carbons of the imidazole ring. For example, correlations would be expected from the N-CH₂ protons to the C2 and C5 carbons of the imidazole ring, as well as to the carbonyl carbon of the acetate group.

Investigation of Solvent Effects on NMR Spectra

The chemical shifts observed in the Nuclear Magnetic Resonance (NMR) spectrum of this compound are notably influenced by the choice of solvent. This sensitivity is primarily due to the interactions between the solvent molecules and the imidazole ring system. The chemical shifts of the protons on the imidazole ring are particularly responsive to the solvent's polarity, hydrogen-bonding capability, and anisotropic effects. researchgate.netresearchgate.net

In different deuterated solvents, the proton signals, especially those attached to the imidazole ring (H-2, H-5) and the methylene bridge (-CH2-), exhibit noticeable changes. researchgate.net These variations arise from the formation of hydrogen bonds between the solvent and the nitrogen atoms of the imidazole ring, which alters the local electronic environment and, consequently, the magnetic shielding of the nearby protons. unn.edu.ng For instance, in polar protic solvents like D₂O or CD₃OD, hydrogen bonding to the nitrogen atoms can lead to a downfield shift of the ring proton signals compared to their positions in non-polar solvents like CDCl₃. researchgate.net The interactions between cations and anions or solvents are competitive, and in dilute solutions of polar solvents, cations are surrounded by solvent molecules, forming hydrogen bonds with them. researchgate.net A comprehensive analysis of these shifts across a range of solvents can provide valuable insights into the specific sites of solvent-solute interactions.

Table 1: Predicted Solvent-Induced ¹H NMR Chemical Shift Variations Note: The following table is illustrative of the expected trends, as specific experimental data across multiple solvents for this exact compound is not available in the cited sources. The discussion is based on general principles for imidazole-containing compounds.

ProtonExpected Shift in Aprotic Solvent (e.g., CDCl₃)Expected Shift in Protic Solvent (e.g., D₂O)Rationale for Shift
Imidazole H-2DownfieldFurther DownfieldIncreased deshielding due to H-bonding with solvent. researchgate.net
Imidazole H-5Mid-fieldDownfieldModerate influence from H-bonding at adjacent nitrogen. researchgate.net
N-CH₂-COOMid-fieldSlight DownfieldChange in overall molecular dipole and solvent cage effect.
Ring-CH₃UpfieldSlight DownfieldMinor changes due to distant electronic effects.
Ethyl -CH₂-Mid-fieldMinimal ChangeRelatively insulated from direct imidazole-solvent interactions.
Ethyl -CH₃UpfieldMinimal ChangeMost insulated from direct imidazole-solvent interactions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy provides critical information on the functional groups and conformational isomers of this compound.

Identification of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of the compound are characterized by distinct vibrational modes corresponding to its constituent functional groups. The most prominent absorption in the FT-IR spectrum is the strong C=O stretching vibration of the ester group. The imidazole ring contributes a series of characteristic bands related to C=N, C=C, and C-N stretching, as well as ring breathing modes. The aliphatic C-H stretching vibrations from the ethyl and methyl groups are also clearly observable.

Table 2: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Ester C=OStretch1730 - 1750Strong (IR)
Ester C-OStretch1150 - 1250Strong (IR)
Imidazole RingC=N and C=C Stretch1450 - 1650Medium-Strong
Imidazole RingRing Breathing/Deformation900 - 1200Medium-Weak
Aliphatic C-HAsymmetric/Symmetric Stretch2850 - 3000Medium
Aromatic C-HStretch (Imidazole Ring)3050 - 3150Weak
Methylene CH₂Bend (Scissoring)~1465Medium
Methyl CH₃Bend (Asymmetric/Symmetric)~1450 / ~1375Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is primarily determined by the electronic transitions within the imidazole ring, which acts as the main chromophore. The compound is expected to exhibit strong absorption in the UV region due to π → π* transitions associated with the conjugated π-electron system of the heterocyclic ring. The ester functional group itself does not significantly absorb in the near-UV range (above 220 nm). sielc.com The position of the maximum absorption (λ_max) can be influenced by the solvent environment, with polar solvents often causing shifts in the absorption bands.

Table 3: Expected Electronic Transitions

ChromophoreTransition TypeExpected λ_max Region (nm)
Imidazole Ringπ → π200 - 260
Ester Carbonyln → π< 220

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides structural information through its fragmentation pattern. The monoisotopic mass of the compound is 168.089878 Da. chemspider.com High-resolution mass spectrometry (HRMS) can verify the elemental composition (C₈H₁₂N₂O₂) by matching the experimentally determined mass to the calculated exact mass.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes predictable fragmentation. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is typically observed. Key fragmentation pathways involve the cleavage of the ester group and the bond linking the side chain to the imidazole ring.

Table 4: Predicted Mass Spectrometry Data

Ion/FragmentFormulaCalculated m/zDescription
[M+H]⁺[C₈H₁₃N₂O₂]⁺169.0971Protonated Molecule uni.lu
[M+Na]⁺[C₈H₁₂N₂O₂Na]⁺191.0791Sodium Adduct uni.lu
[M-C₂H₅]⁺[C₆H₇N₂O₂]⁺140.0508Loss of ethyl group
[M-OC₂H₅]⁺[C₆H₇N₂O]⁺123.0558Loss of ethoxy radical
[M-COOC₂H₅]⁺[C₄H₅N₂]⁺81.0453Loss of ethyl acetate group, leaving methyl-imidazolyl-methyl cation
[C₅H₇N₂]⁺[C₅H₇N₂]⁺95.0609Imidazole ring with methyl and methylene group

This detailed fragmentation analysis, combined with the molecular weight confirmation, provides unequivocal evidence for the structure of this compound.

Computational and Theoretical Investigations of Ethyl 2 4 Methylimidazol 1 Yl Acetate

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the ground state properties of molecules. By approximating the electron density, DFT methods can accurately predict molecular geometries, energies, and electronic characteristics, providing deep insights into the behavior of Ethyl 2-(4-methylimidazol-1-yl)acetate.

Geometry Optimization and Energetic Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the minimum energy structure of a molecule, corresponding to its most stable conformation in the gaseous phase. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. This optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, free from the influence of crystal packing forces that are present in experimental solid-state structures.

While specific DFT optimization data for the title compound is not extensively published, analysis of closely related structures, such as Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, provides a strong basis for expected values. researchgate.netnih.govresearchgate.net X-ray crystallography studies of such analogs reveal that the imidazole (B134444) ring itself is essentially planar. nih.gov The key geometric parameter is the orientation of the ethyl acetate (B1210297) substituent relative to this ring. In different crystalline environments of similar molecules, the dihedral angle between the imidazole ring and the acetate plane has been observed at values such as 75.71°, 85.2°, and 103.1°. researchgate.netnih.govnih.gov DFT calculations for this compound would predict a specific angle that represents the most stable conformation of an isolated molecule, which is a crucial parameter for understanding its intrinsic shape and potential for interaction.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations and Analog Data

ParameterAtom(s) InvolvedTypical Value
Bond LengthN1-C2~1.37 Å
Bond LengthC=O (Carbonyl)~1.21 Å
Bond AngleC2-N1-C(acetate)~125°
Dihedral AngleRing Plane - Acetate Plane75-105°

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are governed by its molecular orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. acadpubl.eu The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. acadpubl.eunih.gov

For imidazole derivatives, the HOMO is typically localized on the electron-rich imidazole ring, reflecting its capacity as an electron donor. The LUMO, conversely, is often distributed over the substituent groups, in this case, the acetate moiety, as well as the imidazole ring. acadpubl.eu A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu Computational studies on similar imidazole compounds using DFT methods have calculated HOMO-LUMO energy gaps in the range of 4.0 to 4.5 eV. acadpubl.eu This substantial gap suggests that this compound is a chemically stable molecule. acadpubl.eu

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Imidazole Acetate System

OrbitalEnergy (eV)
HOMO-5.28
LUMO-1.27
Energy Gap (ΔE)4.01

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. acadpubl.eu The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map is expected to show distinct regions of charge localization. The most negative potential (red) would be concentrated around the electronegative atoms: the N3 nitrogen of the imidazole ring and the carbonyl oxygen atom of the ethyl acetate group. These sites represent the primary centers for electrophilic interaction and hydrogen bonding. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the methyl and ethyl groups, as well as the hydrogens on the imidazole ring. This detailed charge landscape provided by the MEP map is crucial for understanding intermolecular interactions and predicting the molecule's reactive behavior. acadpubl.eu

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, significant conformational flexibility arises from rotation around the single bonds connecting the imidazole ring to the methylene (B1212753) bridge (N1-CH₂) and the methylene bridge to the carbonyl carbon (CH₂-C=O).

To explore this flexibility, a potential energy surface (PES) scan is performed computationally. This involves systematically rotating one or more dihedral angles and calculating the molecule's energy at each step. The resulting surface map reveals the low-energy conformations (local and global minima) and the energy barriers required for interconversion. As seen in the crystal structures of analogous compounds, the orientation of the ethyl acetate group relative to the imidazole ring can vary significantly, adopting dihedral angles between 75° and 103°. researchgate.netresearchgate.net A PES scan would clarify whether these observed conformations correspond to low-energy states for an isolated molecule or are influenced by crystal packing. Identifying the global minimum energy conformation is essential for accurately predicting other molecular properties.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful methods for predicting spectroscopic data, which can aid in the interpretation of experimental results and the structural elucidation of new compounds.

Calculated NMR Chemical Shifts (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose. unn.edu.ng

The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. To obtain the chemical shifts (δ), these calculated shielding values (σ) are referenced against the shielding of a standard compound, typically Tetramethylsilane (TMS), using the formula: δ = σ(ref) - σ(calc). The accuracy of these predictions depends on the chosen DFT functional and basis set. unn.edu.ng For this compound, GIAO calculations would provide a theoretical spectrum, helping to assign the signals observed in an experimental spectrum.

Table 3: Representative Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom TypeAtom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Imidazole RingC2-H~7.5~137
Imidazole RingC5-H~6.8~118
Imidazole RingC4-~135
Methyl (on ring)C4-CH₃~2.2~13
Methylene (bridge)N1-CH₂~4.8~50
CarbonylC=O-~168
Ethyl GroupO-CH₂~4.2~62
Ethyl GroupCH₃~1.2~14

Simulated Vibrational Spectra (IR)

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. Computational methods, particularly Density Functional Theory (DFT), are routinely used to simulate the infrared (IR) spectra of molecules, providing a theoretical counterpart to experimental data obtained from Fourier-transform infrared (FT-IR) spectroscopy.

The process begins with the optimization of the molecule's ground-state geometry using a DFT functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)). Following geometry optimization, harmonic vibrational frequency calculations are performed. These calculations yield the fundamental vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR intensities.

For this compound, characteristic vibrational modes would include:

C-H Stretching: Aromatic C-H stretches from the imidazole ring and aliphatic C-H stretches from the methyl and ethyl groups, typically appearing in the 2900–3100 cm⁻¹ region.

C=O Stretching: A strong absorption band characteristic of the ester carbonyl group, expected around 1730–1750 cm⁻¹.

C-N and C=N Stretching: Vibrations associated with the imidazole ring structure, generally found in the 1400–1650 cm⁻¹ range.

C-O Stretching: Ester C-O bond vibrations, which typically result in two bands in the 1000–1300 cm⁻¹ region.

Ring Vibrations: In-plane and out-of-plane bending and deformation modes of the imidazole ring.

It is standard practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, which improves the agreement with experimental spectra. researchgate.net

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
C-H Stretch (Aromatic/Aliphatic)2900 - 3100Stretching vibrations of C-H bonds in the imidazole ring and ethyl/methyl groups.
C=O Stretch (Ester)1730 - 1750Strong, characteristic stretching of the carbonyl group.
C=N/C=C Stretch (Ring)1400 - 1650Stretching vibrations within the 4-methylimidazole (B133652) ring.
C-O Stretch (Ester)1000 - 1300Asymmetric and symmetric stretching of the C-O-C linkage.
Ring DeformationBelow 1000In-plane and out-of-plane bending of the imidazole ring.
Table 1. Illustrative expected vibrational modes for this compound based on DFT simulations.

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectra

To understand the electronic properties and predict the UV-Vis absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational approach. researchgate.netnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states.

The calculation, typically performed on the previously optimized ground-state geometry, provides key information for each electronic transition: the excitation energy (in eV), the corresponding absorption wavelength (λmax in nm), and the oscillator strength (f), which is a measure of the transition's intensity. Solvent effects are crucial for accurate predictions and are often incorporated using a Polarizable Continuum Model (PCM), which simulates the bulk solvent environment (e.g., ethanol (B145695) or acetonitrile). nih.gov

For this compound, the principal electronic transitions would likely be π → π* transitions within the imidazole ring and potentially n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. The results allow for a direct comparison with an experimentally measured UV-Vis spectrum, aiding in the interpretation of the observed absorption bands.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁ValueValueHOMO → LUMO
S₀ → S₂ValueValueHOMO-1 → LUMO
S₀ → S₃ValueValueHOMO → LUMO+1
Table 2. Example of data generated from a TD-DFT calculation for predicting UV-Vis absorption. (Values are placeholders pending a specific computational study.)

Analysis of Intra- and Intermolecular Interactions

Understanding the non-covalent interactions within and between molecules is essential for explaining crystal packing, physical properties, and biological activity. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions in a crystal lattice. nih.govnih.govmdpi.com

The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density contribution from the molecule is equal to the sum of contributions from all other molecules. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii sum, often corresponding to hydrogen bonds, while blue spots represent longer contacts. mdpi.com

Further quantification is achieved through 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (dₑ) against the distance to the nearest nucleus internal to the surface (dᵢ). The percentage contribution of different types of contacts (e.g., H···H, O···H, N···H, C···H) to the total Hirshfeld surface area can be precisely calculated. For molecules rich in hydrogen, such as this compound, H···H contacts typically dominate the crystal packing, often contributing over 40% of all interactions. nih.govresearchgate.net Weak C–H···O and C–H···N hydrogen bonds are also expected to play a significant role in stabilizing the crystal structure. nih.govnih.gov

Energy frameworks analysis complements this by calculating the interaction energies between molecules and visualizing them as cylinders connecting molecular centroids. This method helps to understand the energetic topology of the crystal packing, distinguishing the contributions of electrostatic, dispersion, and repulsion forces.

Interaction TypeTypical Contribution (%)Significance
H···H40 - 50%Dominant van der Waals forces due to high hydrogen content. nih.govresearchgate.net
O···H / H···O15 - 25%Represents C-H···O hydrogen bonding involving the ester group.
N···H / H···N10 - 20%Indicates C-H···N interactions with the imidazole ring nitrogens. nih.gov
C···H / H···C5 - 15%General van der Waals contacts.
Table 3. Representative percentage contributions of intermolecular contacts from Hirshfeld surface analysis for similar heterocyclic compounds. nih.govresearchgate.net

Quantum Chemical Descriptors and Reactivity Indices

The reactivity, stability, and electronic characteristics of a molecule can be predicted using quantum chemical descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are calculated using DFT methods. researchgate.netniscpr.res.in

The HOMO energy (E_HOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The energy gap between them (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

From these frontier orbital energies, several global reactivity indices can be calculated:

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions, its kinetic stability, and its potential as an electrophile or nucleophile.

DescriptorFormulaInterpretation
HOMO Energy (E_HOMO)-Electron-donating ability.
LUMO Energy (E_LUMO)-Electron-accepting ability.
Energy Gap (ΔE)E_LUMO - E_HOMOChemical stability and reactivity.
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to change in electron configuration.
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Power to attract electrons.
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons.
Table 4. Key quantum chemical descriptors and their significance.

Non Biological Applications and Material Science Relevance of Imidazole Acetate Derivatives

Role as Versatile Building Blocks and Synthetic Intermediates

Ethyl 2-(4-methylimidazol-1-yl)acetate and its analogues are valuable intermediates in organic synthesis, providing access to more complex molecular architectures. The presence of the imidazole (B134444) core and the ester functionality allows for a variety of chemical transformations.

The imidazole framework of this compound can be elaborated into more complex, polycyclic structures. While specific examples detailing the use of this exact compound are not extensively documented, the general reactivity of N-alkoxycarbonylmethyl imidazoles is well-established. These compounds can undergo reactions at the C2, C4, and C5 positions of the imidazole ring, as well as transformations involving the ester group. For instance, the active methylene (B1212753) group of the acetate (B1210297) moiety can be utilized in condensation reactions, and the imidazole ring can participate in cycloaddition reactions to form fused heterocyclic systems. The synthesis of substituted imidazoles often involves the reaction of an imidazole nucleus with reagents like ethyl chloroacetate, highlighting the role of the resulting product as a key intermediate for further diversification. nih.gov

This compound can serve as a starting material for the synthesis of various other imidazole-containing heterocycles. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions to introduce a wide range of substituents. Furthermore, the ester can be reduced to an alcohol, providing another point of functionalization. The imidazole ring itself can be a precursor to fused systems such as benzimidazoles or other polycyclic aromatic structures through annulation reactions. For example, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has been used as a precursor to synthesize pyrazole, thiophene, pyridine, and coumarin (B35378) derivatives. researchgate.netsemanticscholar.org While this is a benzimidazole (B57391) derivative, the synthetic principles can be extended to non-annulated imidazoles like the 4-methyl variant.

Application in Catalysis and Ligand Design

The nitrogen atoms of the imidazole ring in this compound possess lone pairs of electrons, making them excellent coordinating atoms for metal ions. This property is harnessed in the design of ligands for catalysis and the development of precursors for N-heterocyclic carbenes (NHCs).

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts and ligands for transition metals. The precursors to these carbenes are typically imidazolium (B1220033) salts. This compound can be readily converted into an imidazolium salt through N-alkylation of the N3 nitrogen atom of the imidazole ring. nih.gov Subsequent deprotonation of the C2 position of the resulting imidazolium salt would generate the corresponding NHC. The ester group on the N1 substituent can be retained or modified, allowing for the fine-tuning of the steric and electronic properties of the resulting NHC. The synthesis of various imidazolium salts from N-substituted imidazoles is a well-established route to NHC precursors. orientjchem.orggrafiati.com

Table 1: Plausible Synthesis of an Imidazolium Salt from this compound

StepReactantReagentProduct
1This compoundAlkyl halide (e.g., CH₃I)1-(Ethoxycarbonylmethyl)-3-alkyl-4-methylimidazolium halide

This table presents a hypothetical synthetic route based on established chemical principles for the N-alkylation of imidazoles.

The imidazole moiety is a common feature in ligands for metal-catalyzed reactions due to the strong σ-donating ability of the nitrogen atoms. While direct coordination of this compound to a metal center is possible, it is more common to first modify the acetate group to create multidentate ligands. For example, hydrolysis of the ester to the carboxylic acid, followed by amidation with a coordinating group, can lead to bidentate or tridentate ligands. These ligands can then form stable complexes with various transition metals, which can be employed as catalysts in a range of organic transformations. The synthesis of metal complexes with ligands derived from imidazole-containing esters has been reported, demonstrating their utility in coordination chemistry. ekb.eg

Potential in Materials Science

The structural features of this compound also suggest its potential utility in the field of materials science, particularly in the synthesis of ionic liquids and functional polymers.

Imidazolium salts, which can be synthesized from this compound, are a prominent class of ionic liquids (ILs). nih.govrsc.org By carefully selecting the N3-alkyl group and the counter-anion, the physical and chemical properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility, can be tailored for specific applications. The ester group on the cation could also impart specific functionalities to the ionic liquid. Imidazolium-based ionic liquids have found applications as green solvents, catalysts, and electrolytes. researchgate.netresearchgate.netnih.govacs.org

Furthermore, the imidazole ring and the acetate group can be incorporated into polymer structures. The ester group can be converted to a polymerizable group, such as an acrylate (B77674) or methacrylate, allowing for the synthesis of polymers with pendant imidazole moieties. Such polymers could find applications as proton conductors, metal-ion scavengers, or as components in smart materials.

Table 2: Potential Applications of this compound Derivatives in Materials Science

DerivativePotential ApplicationRationale
Imidazolium SaltsIonic LiquidsTunable properties based on N-substituents and anions.
Functionalized PolymersProton Conductors, Metal ScavengersIncorporation of the imidazole moiety into a polymer backbone.

This table outlines potential, rather than definitively established, applications based on the chemical nature of the compound and its derivatives.

Components in Polymer Chemistry (e.g., as cross-linking agents or polymerization accelerators)

The catalytic activity of imidazole derivatives in polymerization is attributed to the nucleophilic nature of the nitrogen atoms in the imidazole ring. This allows them to react with monomers, initiating chain growth and facilitating the formation of a polymer network. The specific structure of the imidazole derivative, including the substituents on the ring, can affect its reactivity and the kinetics of the polymerization process.

Table 1: General Role of Imidazole Derivatives in Polymer Chemistry

Application Function Mechanism of Action
Curing Agent for Epoxy ResinsInitiates and propagates the polymerization of epoxy monomers.The nucleophilic nitrogen of the imidazole ring attacks the epoxide ring, initiating ring-opening polymerization.
Polymerization AcceleratorSpeeds up the curing process when used with other curing agents.Acts as a catalyst to increase the rate of reaction between the epoxy resin and the primary curing agent.

It is plausible that this compound could function in a similar capacity, with the ester group potentially influencing its solubility and reactivity within different polymer systems. However, without specific experimental data, its efficacy as a cross-linking agent or polymerization accelerator remains speculative.

Precursors for Functional Organic Materials

The versatile chemical structure of this compound makes it a promising precursor for the synthesis of various functional organic materials. The imidazole ring can be readily functionalized, and the acetate group can undergo various chemical transformations, allowing for the creation of novel materials with tailored properties.

One significant area of application for imidazole derivatives is in the synthesis of ionic liquids. Ionic liquids are salts with low melting points that are finding increasing use as "green" solvents and electrolytes due to their low vapor pressure and high thermal stability. By quaternizing the nitrogen atom of the imidazole ring with an alkyl group and exchanging the counter-ion, it is possible to synthesize a wide range of imidazolium-based ionic liquids. While there are no specific reports on the synthesis of ionic liquids from this compound, its structure provides the necessary backbone for such transformations.

Furthermore, imidazole-containing compounds are integral to the development of metal-organic frameworks (MOFs) and other coordination polymers. The nitrogen atoms of the imidazole ring can coordinate with metal ions, leading to the formation of extended, porous structures with applications in gas storage, catalysis, and separation. The acetate functionality in this compound could also participate in coordination or be modified to introduce other functional groups.

Table 2: Potential Functional Organic Materials Derived from Imidazole Acetates

Material Class Synthetic Pathway Potential Applications
Ionic LiquidsAlkylation of the imidazole ring followed by anion exchange.Green solvents, electrolytes, catalysts.
Metal-Organic Frameworks (MOFs)Coordination of the imidazole nitrogen atoms with metal ions.Gas storage, catalysis, chemical sensing.
Functional PolymersIncorporation into polymer chains via the acetate group or by polymerizing functionalized imidazole monomers.Drug delivery, specialty coatings, membranes.

Contribution to Analytical Chemistry Method Development

The imidazole moiety is a key component in the design of chemosensors and other analytical tools. The ability of the imidazole ring to coordinate with metal ions and participate in hydrogen bonding makes it an excellent recognition element for various analytes. semanticscholar.org Imidazole derivatives have been successfully employed in the development of fluorescent and colorimetric sensors for the detection of metal cations and anions. semanticscholar.org

The development of such sensors often involves studying the changes in spectroscopic properties (e.g., UV-Vis absorption or fluorescence emission) upon binding of the analyte to the imidazole-based receptor. The sensitivity and selectivity of these sensors are highly dependent on the specific structure of the imidazole derivative and its interaction with the target analyte.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical processes is a cornerstone of modern synthetic chemistry. For Ethyl 2-(4-methylimidazol-1-yl)acetate, future research should prioritize the development of novel and sustainable synthetic routes that address the limitations of current methods.

Current Synthetic Approaches and Their Limitations

MethodDescriptionLimitations
Classical Alkylation Involves the reaction of 4-methylimidazole (B133652) with an ethyl haloacetate in the presence of a base.Often requires harsh reaction conditions, the use of hazardous solvents, and can lead to the formation of undesired byproducts, necessitating extensive purification.
Multi-component Reactions Condensation of an aldehyde, a 1,2-dicarbonyl compound, an amine, and an ester-containing component.While potentially more atom-economical, achieving high regioselectivity for unsymmetrical imidazoles can be challenging.

Future research should focus on methodologies that offer higher yields, greater atom economy, and are more environmentally friendly. researchgate.nettandfonline.comrsc.org This includes the exploration of:

Catalytic Methods: The use of transition metal catalysts or organocatalysts could enable milder reaction conditions and improved selectivity. rsc.org

Green Chemistry Approaches: The implementation of solvent-free reactions, microwave-assisted synthesis, or the use of renewable feedstocks would significantly reduce the environmental impact of its production. researchgate.net

Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and process control, which could be beneficial for the large-scale production of this compound. beilstein-journals.org

Discovery of Unexplored Reactivity Patterns

A thorough understanding of the reactivity of this compound is crucial for its application in the synthesis of more complex molecules. The imidazole (B134444) core and the acetate (B1210297) side chain present multiple sites for chemical modification.

Future investigations should systematically explore its reactivity with a diverse range of reagents and under various conditions. Key areas of interest include:

Electrophilic and Nucleophilic Substitutions: A detailed study of substitution reactions at the C2, C4, and C5 positions of the imidazole ring will provide valuable insights into its electronic properties and guide the synthesis of novel derivatives.

Reactions of the Acetate Group: The ester functionality can be hydrolyzed, amidated, or reduced to introduce a wide array of functional groups, expanding the synthetic utility of the molecule.

Metal-Catalyzed Cross-Coupling Reactions: The potential for C-H activation and subsequent cross-coupling reactions at various positions on the imidazole ring should be investigated to enable the construction of complex molecular architectures.

Application of Advanced Analytical and Characterization Techniques

A comprehensive characterization of this compound is fundamental to understanding its structure-property relationships. While standard techniques like NMR and mass spectrometry are routinely used, the application of more advanced analytical methods can provide deeper insights.

Advanced Characterization Techniques and Their Potential Applications

TechniquePotential Application
X-ray Crystallography Determination of the precise three-dimensional structure in the solid state, providing information on bond lengths, angles, and intermolecular interactions. numberanalytics.com
Advanced NMR Spectroscopy Techniques such as 2D NMR (COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals and to study dynamic processes.
Computational Modeling Density Functional Theory (DFT) and other computational methods can be employed to predict molecular properties, reaction mechanisms, and spectroscopic data, complementing experimental findings. scilit.comnumberanalytics.com
Cryo-Electron Microscopy (Cryo-EM) For potential future applications where the molecule is part of a larger assembly, cryo-EM could provide high-resolution structural information in a near-native state. numberanalytics.com

These advanced techniques will contribute to a more complete understanding of the molecule's physical and chemical properties. numberanalytics.com

Integration with Machine Learning and AI in Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.gov For this compound, these computational tools can accelerate discovery and optimization processes.

Future research in this area could involve:

Property Prediction: Developing QSAR (Quantitative Structure-Activity Relationship) models to predict the biological or material properties of novel derivatives of this compound. alacrita.com This would enable the in-silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates. ardigen.com

Reaction Prediction and Optimization: Utilizing ML algorithms to predict the outcomes of chemical reactions and to optimize reaction conditions, such as temperature, solvent, and catalyst choice. nih.govacs.orgsesjournal.com This can significantly reduce the number of experiments required, saving time and resources. sesjournal.com

De Novo Molecular Design: Employing generative AI models to design new molecules based on the this compound scaffold with desired properties. elsevier.com

Expansion into Emerging Non-Biological Material and Catalytic Applications

While imidazole derivatives are well-known for their biological activities, their application in materials science and catalysis is a rapidly growing field. rsc.org Future research should explore the potential of this compound in these emerging areas.

Potential applications to be investigated include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms can coordinate with metal ions to form novel coordination polymers or MOFs with potential applications in gas storage, separation, and catalysis.

Ionic Liquids: Functionalization of the imidazole ring could lead to the synthesis of novel ionic liquids with tailored properties for use as green solvents or electrolytes.

Corrosion Inhibitors: Imidazole derivatives have shown promise as corrosion inhibitors for various metals. The efficacy of this compound and its derivatives in this application warrants investigation.

Catalysis: The imidazole moiety can act as a ligand for transition metal catalysts or as an organocatalyst itself. tandfonline.com Exploring its catalytic activity in various organic transformations is a promising avenue for future research.

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(4-methylimidazol-1-yl)acetate
Reactant of Route 2
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Ethyl 2-(4-methylimidazol-1-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.